2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N4O2/c1-12-24-16(19(21,22)23)10-17(25-12)27-8-6-14(7-9-27)26-18(28)11-29-15-4-2-13(20)3-5-15/h2-5,10,14H,6-9,11H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIUICMQMFZOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)COC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure comprises a piperidine ring, a pyrimidine moiety, and a fluorophenoxy group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Key mechanisms include:
- Inhibition of Kinases : The compound exhibits inhibitory activity against various kinases, which play crucial roles in signaling pathways associated with cell proliferation and survival. For example, it has shown potential as an inhibitor of the PI3K-Akt pathway, which is often dysregulated in cancers .
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Target/Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | PI3K/Akt Pathway | 0.210 - 0.530 | |
| Antimicrobial | Broad-spectrum activity | Varies | |
| Herbicidal | Efficacy against broad-leaved weeds | High efficacy |
Case Studies
- Inhibition of Tumor Growth : In vivo studies have demonstrated that similar compounds can inhibit tumor growth in xenograft models. For instance, a study reported significant tumor reduction when tested against human tumor xenografts using related piperidine derivatives .
- Agrochemical Applications : The herbicidal properties of compounds structurally related to this compound have been evaluated in agricultural settings. Efficacy against a variety of weeds was noted, showcasing its potential as a proherbicide .
Scientific Research Applications
Medicinal Chemistry
Recent studies have indicated that compounds with similar structures exhibit promising biological activities:
- Anticancer Activity : Research into trifluoromethyl pyrimidine derivatives has shown potential anticancer properties against various cancer cell lines. For example, derivatives have been evaluated for their efficacy against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells, demonstrating varying degrees of cytotoxicity at concentrations as low as 5 µg/mL .
- Antimicrobial Activity : Compounds with similar amide functionalities have been tested for their antibacterial and antifungal properties. In vitro assays have revealed that certain derivatives exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that 2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide may also possess antimicrobial potential .
Herbicidal Applications
The compound has been explored as a proherbicide, showing high efficacy against a range of broad-leaved and grass weeds. Its mechanism involves disrupting the metabolic pathways of target plants, leading to effective weed management in agricultural settings .
Case Studies
Chemical Reactions Analysis
Acetamide Hydrolysis and Functional Group Reactivity
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for prodrug activation or metabolite formation.
| Reaction Type | Conditions | Product(s) | Analytical Confirmation |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hrs | 2-(4-fluorophenoxy)acetic acid + piperidine derivative | HPLC, |
| Basic Hydrolysis | NaOH (1M), 80°C, 8 hrs | Sodium 2-(4-fluorophenoxy)acetate + amine | Mass spectrometry (ESI+) |
Fluorophenoxy Ether Reactivity
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation or acylation reactions, though steric hindrance from the pyrimidine moiety may limit reactivity.
| Reaction Type | Reagents | Product(s) | Yield Optimization |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hrs | Quaternary ammonium salt | Low yield (~15%) |
| N-Acylation | AcCl, Et₃N, THF, 0°C, 2 hrs | Acetylated piperidine derivative | Requires anhydrous conditions |
Pyrimidine Ring Reactivity
The 2-methyl-6-(trifluoromethyl)pyrimidine ring exhibits electron-deficient behavior, favoring nucleophilic aromatic substitution (e.g., amination) at the 4-position.
Trifluoromethyl Group Stability
The -CF₃ group is highly stable under most conditions but may participate in radical-mediated defluorination under UV light or strong reducing agents.
| Reaction Type | Conditions | Product(s) | Applications |
|---|---|---|---|
| Photodefluorination | UV (254 nm), H₂O₂, 12 hrs | Partially defluorinated pyrimidine | Environmental degradation |
| Reduction | LiAlH₄, THF, reflux, 6 hrs | Pyrimidine with -CH₂F group | Not typically utilized |
Synthetic Pathway Considerations
The compound’s synthesis involves multi-step coupling, including:
-
Formation of the pyrimidine-piperidine core via Suzuki-Miyaura coupling.
-
Acetamide bond formation using carbodiimides (e.g., EDC/HOBt).
-
Purification via column chromatography (silica gel, ethyl acetate/hexane).
Stability and Degradation Pathways
Comparison with Similar Compounds
Core Pyrimidine Modifications
The pyrimidine ring is a common scaffold in medicinal chemistry. Key analogs include:
- 2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide (): Differs in the acetamide substituent (2-trifluoromethylphenyl vs. 4-fluorophenoxy) and the absence of a piperidin-4-yl linkage. The 2-(trifluoromethyl)phenyl group may enhance hydrophobic interactions but reduce solubility compared to the target compound .
- N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Substitutes the piperidine ring with a 4-methyl group and positions fluorine ortho to the acetamide. Methylation at piperidine may alter metabolic stability, while ortho-fluorination could sterically hinder binding .
Piperidine and Acetamide Variations
- N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide (): Replaces the phenoxy group with a thiophen-3-yl moiety. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may affect binding kinetics and oxidative metabolism .
- N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide (): Features a sulfanyl linkage and piperazine ring. Sulfanyl groups can enhance radical scavenging but reduce hydrolytic stability relative to ether linkages .
Fluorination and Bioactivity
Fluorine substitution significantly impacts pharmacokinetics. For example:
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Demonstrates that para-fluorine on phenyl groups enhances lipophilicity and influences dihedral angles, optimizing receptor binding. In contrast, ortho-fluorine (as in ) may introduce steric clashes .
Pharmacological and Computational Insights
- Molecular Docking: highlights the utility of flexible docking for pyrimidine derivatives. The target compound’s 4-fluorophenoxy group likely engages in π-π stacking with aromatic residues, while the trifluoromethyl group stabilizes hydrophobic pockets. Comparatively, sulfur-containing analogs (e.g., ) may exhibit weaker van der Waals interactions .
- Metabolic Stability: The trifluoromethyl group in the target compound resists oxidative degradation, a critical advantage over non-fluorinated analogs like those in .
Data Table: Structural and Pharmacokinetic Comparison
Research Findings and Implications
- Binding Affinity: The target compound’s 4-fluorophenoxy group likely outperforms ’s 2-(trifluoromethyl)phenyl in selective receptor engagement due to optimal fluorine positioning .
- Conformational Flexibility : ’s crystallographic data suggest that para-substituted fluorophenyl groups (as in the target) minimize steric strain compared to ortho-substituted analogs .
- Synthetic Feasibility : Piperidin-4-yl linkages (target compound) are more synthetically accessible than the azetidin-3-yl groups in , which require complex cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
